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Compound of Interest

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-
Leu-NH2

Cat. No. B1461697

Compound Name:

Topic: Isothermal Titration Calorimetry with Ac-Asp-Tyr(POsHz2)-Val-Pro-Met-Leu-NH:z

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively
measure the thermodynamic parameters of biomolecular interactions.[1][2] It directly measures
the heat released or absorbed during a binding event, providing a complete thermodynamic
profile of the interaction in a single experiment.[2] This label-free method allows for the
determination of binding affinity (K D), stoichiometry (n), enthalpy (AH), and entropy (AS),
offering deep insights into the driving forces behind molecular recognition.[2]

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100
amino acids that play a pivotal role in cellular signal transduction.[3] They function by
recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated receptor tyrosine
kinases (RTKs) and intracellular signaling proteins. This interaction is a critical step in
assembling signaling complexes and propagating downstream cellular responses.[3]

The peptide Ac-Asp-Tyr(POsH2)-Val-Pro-Met-Leu-NHz: is a synthetic phosphopeptide designed
as a high-affinity ligand for specific SH2 domains. Its core sequence, pTyr-Val-Pro-Met, is a
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recognized binding motif for the SH2 domains of the p85 regulatory subunit of
Phosphoinositide 3-kinase (PI13K).[4] The binding of this peptide to p85 initiates the PI3K/Akt
signaling pathway, a crucial cascade that regulates cell proliferation, survival, growth, and
motility.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer
and diabetes, making the characterization of SH2-phosphopeptide interactions a key area of
research for therapeutic development.

This application note provides a detailed protocol for using ITC to characterize the binding of
Ac-Asp-Tyr(POsHz)-Val-Pro-Met-Leu-NHz to an SH2 domain, using the N-terminal SH2 domain
of the PI3K p85a subunit as an example.

Signaling Pathway

The binding of a phosphopeptide containing the pY XXM motif to the SH2 domains of the p85
regulatory subunit recruits the PISK enzyme to the plasma membrane. This relieves the
inhibitory contact between p85 and the p110 catalytic subunit, activating the kinase. Activated
PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second
messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with
Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B), to the
membrane, leading to their activation and the propagation of downstream signals that control
critical cellular processes.

Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway Activation.
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Experimental Protocol

This protocol outlines the steps for measuring the interaction between the Ac-Asp-Tyr(POsHz)-
Val-Pro-Met-Leu-NH:z peptide and the N-terminal SH2 domain of p85a using ITC.

1. Materials and Reagents

o Protein: Purified N-terminal SH2 domain of human p85a (p85a N-SH2). Purity should be
>95% as determined by SDS-PAGE.

o Peptide: Synthetic Ac-Asp-Tyr(POsHz)-Val-Pro-Met-Leu-NHz. Purity should be >95% as
determined by HPLC and mass spectrometry.

e ITC Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.

o Degassing Apparatus: Vacuum degasser or centrifuge.

 |sothermal Titration Calorimeter: (e.g., Malvern MicroCal PEAQ-ITC, VP-ITC, or equivalent).
o Consumables: Micropipettes, sterile microcentrifuge tubes.

2. Sample Preparation

» Buffer Matching: It is critical that the protein and peptide are in an identical buffer to minimize
heats of dilution. Dialyze the purified p85a N-SH2 protein against 2L of ITC buffer overnight
at 4°C. Dissolve the lyophilized peptide directly into the final dialysis buffer.

o Concentration Determination: Accurately determine the concentration of the protein and
peptide solutions.

o For the p85a N-SH2 domain, use UV-Vis spectrophotometry at 280 nm with the calculated
molar extinction coefficient.

o For the phosphopeptide, use a quantitative amino acid analysis or weigh a precise amount
to create a stock solution.

o Sample Degassing: Thoroughly degas both protein and peptide solutions for 10-15 minutes
immediately before the experiment to prevent bubble formation in the ITC cell.
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Final Concentrations: The optimal concentrations depend on the binding affinity. For an
expected K D in the nanomolar range (<100 nM), a suitable starting point is:

o Protein (in cell): 10-20 pM
o Peptide (in syringe): 100-200 pM (at least 10-fold higher than the protein concentration).

. ITC Experimental Workflow
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Caption: General Isothermal Titration Calorimetry Workflow.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1461697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. Instrument Setup and Data Acquisition

o Set Temperature: Set the experimental temperature to 25°C and allow the instrument to
equilibrate.

e Load Sample Cell: Carefully load the p85a N-SH2 domain solution (~200-300 uL, depending
on the instrument) into the sample cell, avoiding bubble formation.

e Load Syringe: Load the phosphopeptide solution into the injection syringe (~40-50 pL).

o Equilibration: Insert the syringe into the sample cell and allow the system to equilibrate until
a stable baseline is achieved (typically 30-60 minutes).

 Titration Parameters: Set up the titration sequence. A typical experiment might consist of:

o

Number of injections: 19

[e]

Injection volume: 0.4 pL for the first injection (often discarded during analysis), followed by
18 injections of 2 pL.

[e]

Spacing between injections: 150 seconds (to allow the signal to return to baseline).

(¢]

Stirring speed: 750 rpm.
e Run Experiment: Start the titration.

o Control Experiment: Perform a control titration by injecting the phosphopeptide solution into
the ITC buffer alone to measure the heat of dilution. This value will be subtracted from the
main experimental data during analysis.

Data Presentation and Analysis

The raw ITC data is a plot of thermal power (ucal/sec) versus time. Each injection of the
peptide into the protein solution produces a heat peak. The area under each peak is integrated
and plotted against the molar ratio of peptide to protein. This creates a binding isotherm, which
is then fitted to a suitable binding model (e.g., "One Set of Sites") to extract the thermodynamic
parameters.
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Table 1: Representative Thermodynamic Data

The following table presents example thermodynamic parameters for the binding of a high-
affinity phosphopeptide to an SH2 domain, based on typical values observed for pYXXM motifs
binding to the p85 N-SH2 domain. Actual experimental results may vary.
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Parameter

Symbol

Representative
Value

Unit

Description

Binding Affinity
(Dissociation

Constant)

KD

50

nM

The
concentration of
ligand at which
half the protein
binding sites are
occupied. A
lower K D
indicates

stronger binding.

Stoichiometry

11

The molar ratio
of peptide to
protein in the
final complex (a
value near 1
indicates a 1:1

interaction).

Enthalpy Change

AH

-12.5

kcal/mol

The heat
released
(exothermic,
negative AH) or
absorbed
(endothermic,
positive AH)
upon binding.

Entropy Change

-TAS

2.5

kcal/mol

The change in
the randomness
or disorder of the
system upon
binding, scaled

by temperature.

Gibbs Free
Energy Change

AG

-10.0

kcal/mol

The overall
energy change of

binding,
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calculated from
AG = AH - TAS.
A negative value
indicates a
spontaneous

reaction.

Note: Data are representative and should be determined experimentally. The Gibbs Free
Energy (AG) is calculated from the relationship AG = RTIn(K D), where R is the gas constant
and T is the absolute temperature.

Conclusion

Isothermal Titration Calorimetry provides a robust, label-free method to fully characterize the
binding thermodynamics of the Ac-Asp-Tyr(POsHz)-Val-Pro-Met-Leu-NH: peptide with its target
SH2 domain. The data obtained are crucial for understanding the molecular driving forces of
this interaction, which is a key regulatory step in the PI3K/Akt signaling pathway. This detailed
thermodynamic information is invaluable for structure-activity relationship (SAR) studies and for
the rational design of targeted inhibitors in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Characterizing Phosphopeptide-SH2
Domain Interactions Using Isothermal Titration Calorimetry]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1461697#isothermal-titration-
calorimetry-with-ac-asp-tyr-po3h2-val-pro-met-leu-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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